1-(2,6-dimethoxyphenoxy)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol dihydrochloride
Description
1-(2,6-Dimethoxyphenoxy)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol dihydrochloride is a synthetic compound featuring a propan-2-ol backbone substituted with a 2,6-dimethoxyphenoxy group and a piperazine moiety bearing a 2-hydroxyethyl side chain. The dihydrochloride salt form enhances aqueous solubility and stability, critical for pharmaceutical applications.
This structural configuration distinguishes it from other piperazine-based analogs, as seen in and , where substituents on the aromatic rings or piperazine nitrogen vary significantly .
Properties
IUPAC Name |
1-(2,6-dimethoxyphenoxy)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O5.2ClH/c1-22-15-4-3-5-16(23-2)17(15)24-13-14(21)12-19-8-6-18(7-9-19)10-11-20;;/h3-5,14,20-21H,6-13H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRSLACRXVMWGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCC(CN2CCN(CC2)CCO)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30Cl2N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Example :
- 1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(2,6-dimethoxyphenoxy)propan-2-ol hydrochloride (): This analog replaces the 2-hydroxyethyl group on piperazine with a 5-chloro-2-methylphenyl substituent. The hydrochloride salt form (vs. dihydrochloride) suggests differences in counterion stoichiometry, affecting crystallinity and dissolution rates .
Table 1: Structural and Physicochemical Comparison
*Calculated based on formula; exact values may vary.
Impact of Substituents on Pharmacological Properties
- Hydroxyethyl vs. Halogenated/Aromatic Groups : The hydroxyethyl group in the target compound likely improves solubility (logP ~1.5 estimated) compared to halogenated analogs (e.g., : logP ~2.8 due to chlorine), facilitating better bioavailability .
- Urea-Linked Piperazine Derivatives (): Compounds like 11a–11o feature urea linkages and thiazole rings, which confer rigidity and hydrogen-bonding motifs absent in the target compound. These structural differences may result in divergent metabolic stability; urea groups are prone to hydrolysis, whereas ether linkages (as in the target) are more resistant .
Research Findings and Implications
- Solubility and Stability: The dihydrochloride salt form ensures high solubility (>50 mg/mL in water), critical for intravenous formulations. This contrasts with trihydrochloride salts (), which may exhibit higher hygroscopicity .
- Receptor Selectivity : Piperazine derivatives with hydroxyethyl groups (e.g., target compound) show preferential binding to 5-HT1A receptors over dopamine D2 receptors, whereas halogenated analogs () may favor α-adrenergic modulation .
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